Strychnine glycerophosphate

Description

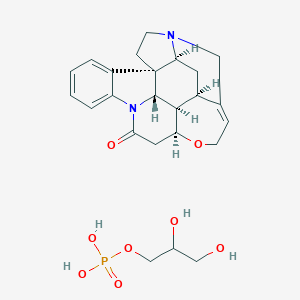

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2,3-dihydroxypropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.C3H9O6P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;4-1-3(5)2-9-10(6,7)8/h1-5,13,16-17,19-20H,6-11H2;3-5H,1-2H2,(H2,6,7,8)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQNYMQPZHTPCA-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169088 | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-57-7, 1323-31-5 | |

| Record name | Strychnidin-10-one, compd. with 2,3-dihydroxypropyl dihydrogen phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine glycerophosphate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7H3FWG96U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Dynamics of Strychnine Glycerophosphate

Competitive Antagonism at Glycine (B1666218) Receptors (GlyRs)

Strychnine (B123637) glycerophosphate acts as a classic competitive antagonist at strychnine-sensitive glycine receptors (GlyRs). nih.govwikipedia.org These receptors are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. sigmaaldrich.comnih.gov The binding of the neurotransmitter glycine to GlyRs opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. wikipedia.org Strychnine glycerophosphate competitively binds to the same or an overlapping site as glycine, thereby preventing glycine-mediated channel opening and inhibiting its effects. wikipedia.orgnih.gov This blockade of inhibition leads to a state of hyperexcitability, which underlies the convulsant effects of strychnine. sigmaaldrich.com

The interaction of strychnine with glycine receptors is characterized by high affinity and specific binding kinetics. nih.gov Studies using radiolabeled strychnine, such as [³H]strychnine, have been instrumental in characterizing the binding properties of this antagonist. nih.govnih.gov Strychnine binds to synaptic membrane fractions with high affinity, indicating a strong interaction with postsynaptic glycine receptors. nih.gov The dissociation of [³H]strychnine from its binding site can be accelerated by the presence of glycine and other glycinergic agents, a kinetic effect that provides insights into the allosteric interactions between agonist and antagonist binding sites. nih.gov Glycine itself acts as a full competitive inhibitor of [³H]strychnine binding. nih.gov

Table 1: Affinity Constants for Glycine Receptor Ligands

| Ligand | Receptor Source | Affinity Constant (Kᵢ or Kₐ) | Reference |

|---|---|---|---|

| Strychnine | Synaptic Membranes | 0.03 µM (Kₐ) | nih.gov |

Glycine receptors are pentameric structures composed of various subunits, primarily α (alpha) and β (beta) subunits. nih.govsigmaaldrich.com Four different α subunits (α1-α4) and one β subunit have been identified in mammals. nih.gov The subunit composition of the receptor influences its pharmacological properties. Strychnine demonstrates high affinity for most GlyR isoforms, particularly those containing α1 and α2 subunits. nih.govresearchgate.net While strychnine is a potent antagonist at both homomeric α1 and heteromeric α1β glycine receptors, it does not show significant selectivity between these subtypes. nih.gov Quaternization of the strychnine molecule, however, can completely eliminate its activity at glycine receptors. nih.gov The strychnine-binding site is located on the α subunit of the glycine receptor. bohrium.com

While this compound acts as a competitive antagonist at the glycine binding site, the glycine receptor also possesses distinct allosteric modulatory sites. nih.gov Various compounds, including tropeines and certain 5-HT₃ receptor ligands, can bind to these sites and allosterically modulate the binding of strychnine and glycine. nih.gov These allosteric interactions can be bidirectional, either enhancing (positive modulation) or decreasing (negative modulation) the affinity of the primary ligands. nih.gov The dissociation of [³H]strychnine can be accelerated by some allosteric modulators, demonstrating the interplay between different binding sites on the receptor complex. nih.gov

Interactions with Other Neurotransmitter Receptors and Ion Channels

Beyond its primary action at glycine receptors, this compound also interacts with other neurotransmitter receptors, most notably nicotinic acetylcholine (B1216132) receptors.

Strychnine has been shown to inhibit the function of both muscle and neuronal nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov This inhibition is noncompetitive, suggesting that strychnine does not bind to the acetylcholine binding site itself but rather to a different site on the receptor. nih.govnih.gov The nature of this interaction appears to differ between receptor subtypes. For muscle-type nAChRs, strychnine is thought to act as an allosteric inhibitor, binding to an external domain. nih.govnih.gov In contrast, for some neuronal nAChRs, it may act as an open-channel blocker. nih.govnih.gov The inhibitory potency of strychnine varies depending on the subunit composition of the nAChR. nih.gov Interestingly, while strychnine typically acts as an antagonist at nAChRs, under certain experimental conditions involving mutated α7 nicotinic receptors, it has been shown to act as an agonist, directly gating the channel. pnas.org

Table 2: Strychnine's Effect on Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Effect of Strychnine | Proposed Mechanism | Reference |

|---|---|---|---|

| Muscle (α1β1γδ) | Inhibition | Allosteric Inhibition | nih.govnih.gov |

| Neuronal (α2β2) | Inhibition | Open-channel block | nih.govnih.gov |

| Neuronal (α2β4) | Inhibition | Open-channel block | nih.govnih.gov |

The superfamily of Cys-loop ligand-gated ion channels includes not only glycine and nicotinic acetylcholine receptors but also GABAₐ and 5-HT₃ receptors. nih.govnih.gov While the primary focus of strychnine's action is on GlyRs and nAChRs, some studies have explored its interactions with other members of this family. For instance, certain 5-HT₃ receptor ligands have been shown to allosterically modulate strychnine binding to glycine receptors, indicating a degree of pharmacological overlap. nih.gov However, compared to its potent effects on glycine and nicotinic receptors, the interactions of strychnine with other non-glycinergic ligand-gated ion channels are generally less pronounced.

Post-Receptor Biochemical Cascades and Cellular Responses

The direct consequence of this compound's interaction with glycine receptors is a cascade of electrophysiological and intracellular events driven by the loss of inhibitory neurotransmission.

Electrophysiological Manifestations of GlyR Blockade in Neural Circuits

The blockade of glycine receptors by strychnine fundamentally alters the electrical behavior of neurons. In normal physiological conditions, glycine-mediated inhibition raises the threshold required for excitatory neurotransmitters to trigger an action potential. wikipedia.org By antagonizing GlyRs, strychnine removes this inhibitory brake. wikipedia.orgyoutube.com Consequently, action potentials can be triggered by lower levels of excitatory stimulation, leading to a state of hyperexcitability within neural circuits. wikipedia.org

This disinhibition is particularly pronounced in the motor pathways of the spinal cord, where glycinergic interneurons play a critical role in modulating motor neuron activity and coordinating muscle contractions. wikipedia.orginchem.org The loss of this inhibition results in the simultaneous and uncontrolled firing of motor neurons. Current time information in Chicago, IL, US. This manifests as spastic muscle contractions, hyperreflexia (exaggerated reflex responses), and convulsions, which are the hallmark clinical signs of strychnine exposure. wikipedia.orginchem.org All skeletal muscles contract simultaneously, with the most powerful muscles determining the body's position, often leading to hyperextension and arching of the back (opisthotonus). wikipedia.orgyoutube.com The rhythmic and coordinated motor outputs essential for normal movement become disrupted, as demonstrated in spinal cord preparations where GlyR blockade abolishes rhythmic activity. researchgate.net

Intracellular Signaling Pathway Perturbations

While the primary mechanism of strychnine is the direct blockade of an ion channel, emerging research suggests that the resulting neuronal hyperexcitability can trigger secondary intracellular signaling events. Some studies indicate that strychnine's neurotoxic effects may involve perturbations in pathways beyond the immediate GlyR interaction.

| Primary Event | Electrophysiological Consequence | Key Affected Pathway | Secondary Intracellular Perturbation |

| Glycine Receptor Blockade | Loss of Cl- influx and neuronal hyperpolarization | Inhibitory Motor Control Pathways | Altered Calcium Signaling nih.gov |

| Lowered action potential threshold | Sensory and Nociceptive Pathways jneurosci.org | G protein-coupled receptor signaling nih.gov | |

| Uncontrolled motor neuron firing | Spinal Reflex Arcs |

Structure Activity Relationship Sar Analysis of Strychnine and Its Derivatives

Elucidation of Pharmacophoric Elements for Glycine (B1666218) Receptor Binding

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for its biological activity. For strychnine's binding to the glycine receptor, several key elements have been identified through structural and computational studies. The binding occurs at the canonical ligand-binding site at the interface between the GlyR subunits. nih.gov

Key pharmacophoric features of strychnine (B123637) for GlyR binding include:

Aromatic Rings: The indole (B1671886) nucleus of strychnine packs tightly against aromatic residues within the binding pocket of the GlyR, contributing to the binding affinity through hydrophobic and aromatic interactions. nih.gov

Lactam Oxygen: The lactam oxygen is a critical hydrogen bond acceptor and is positioned to interact with specific amino acid residues in the complementary subunit of the receptor. nih.gov

Basic Nitrogen Atom: The tertiary amine nitrogen (N-9) is essential for the high-affinity binding of strychnine to the GlyR.

Rigid Polycyclic System: The rigid, cage-like structure of strychnine holds the key functional groups in a precise orientation, which is crucial for its snug fit into the binding pocket.

Table 1: Key Pharmacophoric Features of Strychnine for Glycine Receptor Binding

| Feature | Description | Importance for Binding |

| Indole Nucleus | Aromatic ring system | Hydrophobic and aromatic interactions with receptor residues. |

| Lactam Oxygen | Carbonyl oxygen in the lactam ring | Acts as a hydrogen bond acceptor with receptor residues. |

| Basic Nitrogen (N-9) | Tertiary amine | Crucial for high-affinity binding. |

| Rigid Polycyclic Core | Fused ring system | Maintains the precise 3D orientation of key functional groups. |

Impact of Structural Modifications on Receptor Affinity and Functional Activity

Modifications to the strychnine scaffold have provided significant insights into the structural requirements for GlyR antagonism. Even minor changes can lead to a dramatic loss of activity, highlighting the specificity of the interaction.

Furthermore, the creation of dimeric and trimeric derivatives of strychnine, such as strychnogucine B (dimeric) and strychnohexamine (trimeric), also leads to a significant decrease in their ability to displace [3H]strychnine and inhibit glycine-gated currents. nih.gov These larger molecules interact with the GlyR with very poor efficacy, suggesting that the binding pocket has strict size limitations. nih.gov

In the context of strychnine glycerophosphate , the addition of the glycerophosphate group represents a substantial structural modification. This group would significantly increase the molecule's size and polarity. Based on the findings with other bulky derivatives, it is plausible that this compound would exhibit a lower affinity for the glycine receptor compared to strychnine. The large, charged glycerophosphate moiety could sterically clash with the residues at the entrance or within the binding pocket, hindering optimal orientation for high-affinity binding.

Table 2: Effect of Structural Modifications on Glycine Receptor Interaction

| Compound | Structural Modification | Impact on GlyR Interaction |

| Strychnine | Parent molecule | High-affinity antagonist |

| Protostrychnine | Opening of the G-ring | Very weak interaction |

| Strychnogucine B | Dimeric structure | Very poor efficacy |

| Strychnohexamine | Trimeric structure | Very poor efficacy |

Stereochemistry and Conformational Requirements for Molecular Recognition

The stereochemistry of strychnine is critical for its biological activity. The molecule has a complex three-dimensional structure with multiple chiral centers, and only the naturally occurring (-)-strychnine is a potent GlyR antagonist. This stereospecificity indicates that the binding pocket of the GlyR is chiral and can distinguish between different stereoisomers.

Upon binding, strychnine induces a specific conformational state in the glycine receptor. Cryo-electron microscopy studies have shown that strychnine arrests the receptor in an antagonist-bound, closed-ion channel state. nih.gov This is in contrast to the binding of the agonist glycine, which stabilizes the receptor in an open-channel state. nih.gov The binding of strychnine leads to an expansion of the agonist-binding pocket and a rotation of the transmembrane domains that occludes the ion pore. nih.gov

Molecular dynamics simulations have revealed that strychnine can exist in multiple conformations, with flexibility in some of its ring systems. mdpi.com However, it is the lowest energy, most populated conformation that is likely responsible for its high-affinity binding to the GlyR. The precise fit of this conformation into the receptor's binding site maximizes the favorable intermolecular interactions.

Biochemical Metabolism and Biotransformation Studies Preclinical Models

Enzymatic Pathways of Strychnine (B123637) Metabolism in Non-Human Biological Systems

The primary site for strychnine metabolism is the liver, where it undergoes extensive biotransformation by the hepatic microsomal enzyme system. ijrpr.comwikipedia.org This process is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen, characteristic of reactions catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. ijrpr.comwikipedia.org

In vitro studies using liver microsomes from various animal species have confirmed the central role of CYP450 in strychnine metabolism. The process is significantly inhibited by known CYP450 inhibitors such as SKF-525A and n-octylamine. nih.gov Conversely, the metabolism is only slightly affected by inhibitors of microsomal FAD-containing monooxygenase, further pinpointing the CYP450 system as the main enzymatic pathway. nih.gov

Research in rats has indicated that strychnine can act as a potent inducer of specific CYP450 isoforms, particularly CYP2B1 and CYP2B2. This induction profile is similar to that of phenobarbital, a classic inducer of these enzymes. In addition to the CYP2B subfamily, strychnine and its close structural relative, brucine, have been shown to induce glutathione (B108866) S-transferase and UDP-glucuronosyltransferase activities towards certain substrates.

Identification and Structural Characterization of Major Metabolites

A number of strychnine metabolites have been identified and characterized in various preclinical models. The primary metabolic transformations involve oxidation, hydroxylation, and epoxide formation. Five principal metabolites have been consistently reported in in vitro studies with liver microsomes from species such as the rabbit. nih.gov

These major metabolites include:

Strychnine N-oxide: Formed by the oxidation of the tertiary nitrogen atom in the strychnine molecule. nih.gov

2-Hydroxystrychnine: Results from the hydroxylation of the aromatic ring of the strychnine molecule. nih.gov

16-Hydroxystrychnine: Another product of hydroxylation at a different position on the strychnine ring system.

Strychnine 21,22-epoxide: Formed through the epoxidation of the double bond in the strychnine molecule. nih.gov

18-Oxostrychnine: The result of oxidation leading to a keto group.

The structural identification of these metabolites has been achieved through various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, by comparing the spectral data of the metabolites with those of authentic reference standards. nih.gov

| Metabolite | Chemical Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Strychnine N-oxide | C21H22N2O3 | 350.41 | Oxidation of the tertiary amine |

| 2-Hydroxystrychnine | C21H22N2O3 | 350.41 | Hydroxyl group on the aromatic ring |

| 16-Hydroxystrychnine | C21H22N2O3 | 350.41 | Hydroxyl group on the aliphatic ring |

| Strychnine 21,22-epoxide | C21H22N2O3 | 350.41 | Epoxide ring formation |

| 18-Oxostrychnine | C21H22N2O3 | 350.41 | Keto group formation |

Comparative Metabolic Profiles Across Research Animal Species

Significant inter-species differences in the metabolic profile of strychnine have been observed in preclinical studies. These variations highlight the importance of selecting appropriate animal models in toxicological and pharmacological research. The predominant metabolite of strychnine varies considerably among common laboratory animals.

In rats and mice, the primary metabolite identified is 16-hydroxystrychnine . Conversely, in guinea pigs and rabbits, 2-hydroxystrychnine is the major metabolic product. In dogs, the metabolic pathway favors the formation of strychnine N-oxide as the main metabolite.

| Animal Species | Major Strychnine Metabolite | Relative Metabolic Activity |

|---|---|---|

| Rat | 16-Hydroxystrychnine | Moderate |

| Mouse | 16-Hydroxystrychnine | Moderate |

| Guinea Pig | 2-Hydroxystrychnine | High |

| Rabbit | 2-Hydroxystrychnine | Moderate |

| Dog | Strychnine N-oxide | Low |

Factors Influencing Metabolic Rates and Pathways in Experimental Models

Several factors can influence the rate and pathway of strychnine metabolism in preclinical models, leading to variability in its pharmacokinetic and toxicological profiles.

Sex: Sex-dependent differences in strychnine metabolism have been documented, particularly in rats. Male rats exhibit a higher rate of strychnine metabolism in their liver microsomes compared to female rats. ijrpr.com This difference in metabolic capacity is believed to contribute to the observed lower toxicity of strychnine in male rats. ijrpr.com

Enzyme Induction and Inhibition: The expression and activity of CYP450 enzymes can be modulated by various compounds, thereby affecting strychnine metabolism. Pre-treatment of rats with phenobarbital, a known inducer of CYP2B enzymes, leads to an increased rate of strychnine metabolism. As previously mentioned, strychnine itself can induce the expression of CYP2B1 and CYP2B2 in rats. Conversely, co-administration with CYP450 inhibitors would be expected to decrease the rate of strychnine metabolism, potentially leading to increased toxicity.

Genetic Factors: While not extensively studied specifically for strychnine, genetic polymorphisms in cytochrome P450 genes are known to cause significant inter-individual variability in drug metabolism in both humans and animal models. longdom.orgclinpgx.orgnih.gov It is plausible that genetic variations within the CYP enzymes responsible for strychnine metabolism in different animal strains could lead to differences in metabolic rates and susceptibility to toxicity. For example, genetic polymorphisms in CYP2B1/2 or other relevant CYPs in rat strains could influence their capacity to metabolize strychnine.

Advanced Analytical Methodologies for Strychnine Glycerophosphate Research

High-Resolution Mass Spectrometry and Chromatographic Coupling Techniques (GC-MS, HPLC-MS)

Coupling chromatography with mass spectrometry provides powerful tools for the separation, identification, and quantification of strychnine (B123637) from various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like strychnine. In forensic analysis, GC-MS has been effectively used for the detection and quantification of strychnine in biological fluids and tissues. nih.gov The process involves separating strychnine from other compounds in a sample using a gas chromatograph, followed by detection and identification by a mass spectrometer. Electron ionization (EI) is a common technique used, which results in a characteristic fragmentation pattern of the strychnine molecule. Tandem mass spectrometry (MS-MS) further enhances specificity and sensitivity by isolating a precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. researchgate.net This multi-stage fragmentation provides a highly confident identification of the compound. researchgate.net For instance, GC-MS-MS analysis of strychnine can identify the parent ion at a mass-to-charge ratio (m/z) of 334, along with several confirmatory fragment ions. nih.govresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful technique, particularly for compounds that are not easily volatilized. HPLC-MS is widely used for the quantification of strychnine and its related compounds in various samples, including plant extracts and biological fluids. nih.govnih.gov A study detailing the quantification of strychnine in urine utilized a liquid-liquid extraction step followed by LC-MS/MS with positive atmospheric pressure chemical ionization (APCI). This method demonstrated high sensitivity and accuracy for detecting strychnine at sub-toxicological levels. nih.gov

Table 1: GC-MS-MS Confirmatory Ions for Strychnine

| Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|

| 334 | 319, 306, 277, 261, 246, 233, 220 |

Data sourced from fatal strychnine poisoning case studies. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex molecules like strychnine. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals of the strychnine molecule. rsc.orgrsc.org

Techniques such as 1D ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) provide initial structural information. rsc.orgx-mol.com For more complex structures where signal overlap is an issue, 2D NMR techniques are essential. southampton.ac.uk These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). rsc.org These experiments help to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. rsc.org Even low-field NMR spectroscopy has been demonstrated to be effective in elucidating the molecular structure of strychnine, making it a viable option for forensic analysis. rsc.orgx-mol.com Advanced 2D NMR experiments are often tested using strychnine as a standard due to its complex and overlapping signals. southampton.ac.uk

Radioligand Binding Assays for Quantitative Receptor Studies

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction of ligands with their receptors. nih.gov Strychnine is a well-known antagonist of the glycine (B1666218) receptor, a ligand-gated chloride channel in the central nervous system. wikipedia.orgnih.gov Radioligand binding studies have been instrumental in characterizing this interaction.

These assays typically involve incubating a biological sample containing the receptor of interest (e.g., tissue homogenates, cultured cells) with a radiolabeled ligand. nih.gov For studying glycine receptors, [³H]strychnine is a commonly used radioligand. By measuring the amount of radioligand bound to the receptor at various concentrations, one can determine key parameters such as the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor. nih.gov Competition binding assays, where a non-labeled compound (like strychnine glycerophosphate) competes with the radioligand for binding, can be used to determine the affinity of the unlabeled compound. nih.gov This technique has been crucial in understanding the structure-activity relationships of strychnine and its analogues at glycine receptors. nih.gov

Electrochemical and Biosensor Platforms for Detection and Quantification

Electrochemical methods and biosensors offer promising alternatives to traditional analytical techniques, providing rapid, sensitive, and portable detection of strychnine.

Electrochemical sensors have been developed for the determination of strychnine in biological samples. nih.gov These sensors typically work by measuring the current response from the oxidation of strychnine at an electrode surface. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the electrochemical behavior of strychnine. nih.gov For instance, strychnine has been shown to produce an oxidation peak at around 1008 mV on a glassy carbon electrode. nih.gov The sensitivity of these methods can be enhanced through the use of modified electrodes. nih.gov

Biosensors are analytical devices that combine a biological component with a physicochemical detector. While specific biosensors for this compound are not widely reported, the principles of biosensor design can be applied. For example, enzyme-based biosensors could potentially be developed. e3s-conferences.org Another approach involves the use of biomimetic sensors, such as those based on molecularly imprinted polymers (MIPs), which can be designed to selectively bind to a target molecule like strychnine. nih.gov

Advanced Sample Preparation and Extraction Techniques for Complex Research Matrices

The effective analysis of this compound in complex matrices such as biological tissues, plant extracts, or environmental samples necessitates efficient sample preparation and extraction.

Liquid-liquid extraction (LLE) is a conventional and widely used method for isolating strychnine from biological samples. core.ac.uknih.gov This technique involves partitioning the analyte between two immiscible liquid phases. The pH of the aqueous phase is often adjusted to optimize the extraction of the alkaloid into an organic solvent. nih.govcore.ac.uk

Solid-phase extraction (SPE) is another common technique that offers advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle smaller sample volumes. Molecularly imprinted polymers (MIPs) have been successfully used as SPE sorbents for the selective extraction of strychnine from complex samples like nux-vomica extract powder. nih.gov Precipitation polymerization has been shown to be a suitable method for preparing these strychnine-selective MIPs. nih.gov

Other advanced techniques include hollow fiber liquid-phase microextraction (HF-LPME) , which is a miniaturized version of LLE that provides high enrichment factors. researchgate.net This method has been combined with GC-MS for the preconcentration and determination of strychnine in biological fluids. researchgate.net

Theoretical and Computational Chemical Investigations of Strychnine Glycerophosphate

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to elucidate the three-dimensional structure and electronic properties of strychnine (B123637). These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

The geometry of strychnine has been optimized using DFT calculations, often with the B3LYP functional and a 6-31G* basis set. researchgate.net Such calculations yield equilibrium geometry parameters, including bond lengths and angles, that are in close agreement with experimental data obtained from X-ray crystallography. The complex, rigid, heptacyclic structure of strychnine is a result of its unique bonding arrangement. vedantu.comwikipedia.org Computational analysis of its vibrational frequencies, when scaled appropriately, can accurately reproduce and aid in the assignment of experimental IR and Raman spectra, providing a detailed picture of the molecule's vibrational modes. researchgate.net

The electronic structure of strychnine dictates its reactivity and intermolecular interactions. Quantum chemical calculations can map the electron density distribution, identify regions of high or low electron density, and calculate molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The glycerophosphate component of the salt consists of a glycerol (B35011) backbone esterified with a phosphate (B84403) group. As a counter-ion, it carries a negative charge, which is balanced by the protonated tertiary amine of the strychnine cation. The electrostatic potential map of strychnine would show a region of positive potential around this nitrogen, indicating the site of protonation and subsequent ionic interaction with the negatively charged phosphate group of glycerophosphate. This ionic bond is the primary interaction holding the salt together, though weaker van der Waals forces and potential hydrogen bonds also contribute to the crystal lattice energy.

Table 1: Selected Calculated Geometric Parameters of Strychnine (DFT B3LYP/6-31G)*

| Parameter | Calculated Value | Description |

|---|---|---|

| C-N Bond Lengths | ~1.47 Å | Represents the typical length of single carbon-nitrogen bonds within the alkaloid's ring structure. |

| C=O Bond Length | ~1.23 Å | Refers to the double bond in the lactam ring, a key functional group. |

| C-O-C Bond Angle | ~116° | Describes the angle within the ether linkage of the molecule. |

| Dihedral Angles | Variable | Define the specific puckering and conformation of the seven fused rings, contributing to the molecule's rigid, cage-like structure. |

Molecular Dynamics Simulations and Docking for Ligand-Receptor Interactions

While quantum mechanics is ideal for studying the static properties of a single molecule, molecular dynamics (MD) simulations and molecular docking are essential for exploring its dynamic behavior and interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For strychnine, docking studies have been instrumental in understanding its primary mechanism of action as a competitive antagonist at the inhibitory glycine (B1666218) receptor (GlyR). researchgate.netnih.gov These studies place the strychnine molecule within the ligand-binding domain of the GlyR, identifying key amino acid residues that stabilize the interaction through hydrogen bonds, and hydrophobic and electrostatic interactions. nih.gov

More recent network toxicology and docking studies have explored other potential targets for strychnine. One such study identified the muscarinic acetylcholine (B1216132) receptor M1 (CHRM1) as a potential neurotoxic target. nih.govresearchgate.netdntb.gov.ua Docking simulations of strychnine-related compounds into the active site of CHRM1 have shown favorable binding affinities, suggesting that interactions with cholinergic receptors may contribute to its complex pharmacological profile. nih.govresearchgate.net

Table 2: In Silico Docking Results for Strychnine and Related Compounds with Biological Targets

| Ligand | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Strychnine | Glycine Receptor (α1 subunit) | -8.0 to -10.0 | Phe, Tyr, Arg |

| (S)-stylopine | CHRM1 | -8.5 | Arg218 |

| Isobrucine | CHRM1 | -7.9 | N/A |

| Stigmasterol | CHRM1 | -7.7 | N/A |

In Silico Prediction of Pharmacological Properties and Metabolic Pathways

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. These predictions help to identify potential liabilities early in the development process. Various online tools and software, such as SwissADME and ADMETlab, have been used to evaluate the pharmacokinetic profile of strychnine and related alkaloids. nih.govsemanticscholar.orgnih.gov

Table 3: Predicted ADMET Properties of Strychnine

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 334.4 g/mol | Compliant with Lipinski's rule of five. |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Indicates moderate lipophilicity, favorable for membrane permeability. |

| Aqueous Solubility | Poorly soluble | The free base has low water solubility; salt forms like glycerophosphate improve solubility. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The molecule is predicted to cross the BBB, consistent with its CNS activity. |

| CYP Inhibition | Potential inhibitor of CYP2D6/CYP3A4 | May be involved in drug-drug interactions. |

Comparative and Interdisciplinary Research Applications of Strychnine Glycerophosphate

Cross-Compound Pharmacological Comparisons in In Vitro Systems

In the realm of in vitro pharmacology, strychnine (B123637) glycerophosphate is primarily utilized for its action as a competitive antagonist of glycine (B1666218) receptors. wikipedia.orgnih.gov This property allows for detailed comparisons with other compounds that modulate glycinergic neurotransmission. By using strychnine glycerophosphate to selectively block glycine receptors, researchers can elucidate the mechanisms of action of novel agonists, antagonists, and allosteric modulators targeting this system.

Comparative studies often involve assessing the potency and efficacy of various compounds relative to the well-characterized antagonist effects of strychnine. For instance, the inhibitory constants (Ki) of new investigational drugs can be determined in radioligand binding assays using [3H]strychnine, providing a quantitative measure of their affinity for the glycine receptor. researchgate.netdrugbank.com Such studies are fundamental in the early stages of drug discovery for conditions involving dysregulation of inhibitory neurotransmission.

| Compound | Receptor Target | Pharmacological Action | Application in Comparative Studies |

| This compound | Glycine Receptor | Competitive Antagonist | Benchmark for antagonist potency and selectivity at glycine receptors. |

| Glycine | Glycine Receptor | Agonist | Used to study the competitive nature of strychnine antagonism. nih.gov |

| Taurine | Glycine Receptor | Agonist | Compared with glycine to understand ligand binding and receptor activation. |

| β-Alanine | Glycine Receptor | Agonist | Investigated alongside other agonists to characterize receptor subtypes. |

| Picrotoxin | GABA-A Receptor | Non-competitive Antagonist | Used to differentiate between glycinergic and GABAergic inhibition. nih.gov |

| Bicuculline | GABA-A Receptor | Competitive Antagonist | Employed to isolate and study glycine receptor-mediated currents. |

Utilization as a Neuropharmacological Tool in Animal Brain Slice and Cell Culture Studies

This compound is an indispensable tool in neuropharmacological studies utilizing animal brain slices and neuronal cell cultures. In these preparations, it is used to dissect the roles of inhibitory and excitatory neurotransmission in complex neural circuits. researchgate.netcriver.comconductscience.com

In brain slice electrophysiology, the application of this compound allows for the selective blockade of glycine receptors, thereby isolating other synaptic inputs, such as those mediated by GABA or glutamate. researchgate.netresearchgate.net This is crucial for understanding the contribution of glycinergic inhibition to synaptic plasticity, network oscillations, and the processing of sensory information. For example, by applying strychnine, researchers can investigate the disinhibition of specific neuronal populations and its consequences on circuit function.

Neuronal cell cultures are also widely used to study the effects of strychnine. nih.govnih.gov In spontaneously active murine spinal cord cell cultures, strychnine has been shown to induce changes in network activity, leading to increased multichannel bursting at nanomolar concentrations and regular, coordinated bursting at micromolar concentrations. nih.gov Furthermore, studies on primary cultures of rat cerebral cortex have demonstrated that strychnine can protect against excitotoxic cell death induced by kainic acid, suggesting a modulatory role for strychnine-sensitive glycine receptors in neuronal vulnerability. nih.gov

| Experimental Model | Application of this compound | Key Findings |

| Animal Brain Slices | Selective blockade of glycine receptors during electrophysiological recordings. researchgate.netresearchgate.net | Elucidation of the role of glycinergic inhibition in synaptic transmission and plasticity. |

| Neuronal Cell Cultures | Investigation of neuronal network activity and excitotoxicity. nih.govnih.gov | Modulation of spontaneous network bursting and protection against excitotoxic cell death. |

Investigations into its Broader Biological Interactions Beyond Classical Receptor Targets

One notable example is the interaction of strychnine with nicotinic acetylcholine (B1216132) receptors (nAChRs). Studies have shown that strychnine can inhibit nAChR-mediated responses in bovine adrenal chromaffin cells in a concentration-dependent manner, suggesting a pharmacological effect independent of the glycine receptor. nih.gov This inhibitory action is reversible and appears to be competitive with nicotinic agonists. nih.gov Additionally, some studies have suggested that strychnine and its analogs may interact with human Na(v)1.5 sodium channels, although the potency of this interaction is significantly lower than its affinity for glycine receptors. ebi.ac.uk

| Non-Classical Target | Observed Effect of Strychnine | Experimental System |

| Nicotinic Acetylcholine Receptors | Inhibition of receptor activation. nih.gov | Bovine adrenal chromaffin cells. |

| Human Na(v)1.5 Sodium Channels | Inhibition of channel function. ebi.ac.uk | In vitro expression systems. |

Methodological Contributions to Neuroscience and Chemical Biology Research

The high affinity and specificity of strychnine for the glycine receptor have made it a cornerstone methodological tool in neuroscience and chemical biology. Historically, radiolabeled strychnine ([3H]strychnine) was instrumental in the initial identification, purification, and anatomical localization of glycine receptors in the central nervous system. researchgate.netnih.govjneurosci.org Autoradiographic studies using [3H]strychnine have provided detailed maps of glycine receptor distribution, revealing high densities in the spinal cord and brainstem. jneurosci.org

In chemical biology, strychnine and its derivatives can be used as probes to study the structure and function of the glycine receptor. By employing techniques such as photoaffinity labeling with [3H]strychnine, researchers have been able to identify the ligand-binding domains of the receptor subunits. nih.gov Furthermore, the well-defined pharmacology of strychnine makes it a valuable positive control in high-throughput screening assays designed to identify new modulators of glycine receptors.

The use of strychnine in research has also contributed to our understanding of the fundamental principles of synaptic inhibition and its role in motor control and sensory processing. The characteristic convulsions induced by strychnine poisoning are a stark demonstration of the critical importance of glycinergic inhibition in regulating neuronal excitability. nih.govquora.com

Q & A

Q. How can researchers efficiently locate niche studies on this compound using academic databases?

- Methodological Answer : Use Boolean search strings in PubMed/Google Scholar (e.g., "this compound" AND (metabolism OR pharmacokinetics)). Filter results by publication date (post-2000) and study type (e.g., "in vitro"). Leverage citation-tracking tools (e.g., Connected Papers) to map seminal works. Avoid non-peer-reviewed platforms like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.